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  • Product: 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole
  • CAS: 1780750-41-5

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole

An In-depth Technical Guide to 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active age...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This technical guide provides a comprehensive overview of a specific, functionalized derivative: 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole . This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications as a versatile building block in modern drug discovery. We will explore its characterization, reactivity, and safe handling protocols, grounding all claims in established chemical principles and authoritative sources.

Introduction and Strategic Importance

Nitrogen-containing heterocycles are fundamental building blocks in the development of new therapeutic agents.[1] Among them, the indazole family is particularly significant, with members exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2]

3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole (CAS: 1780750-41-5) is a synthetic heterocyclic compound that merges several key structural features of strategic interest for medicinal chemistry:

  • A Tetrahydro-indazole Core: This saturated bicyclic system imparts a distinct three-dimensional geometry, which can be highly advantageous for achieving specific and high-affinity interactions within the binding pockets of biological targets.

  • A 3-Bromo Substituent: The bromine atom at the 3-position of the pyrazole ring is an exceptionally useful functional handle. It serves as a prime site for post-synthetic modification via a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

  • An N-Cyclopropyl Group: The cyclopropyl moiety attached to the pyrazole nitrogen is a well-recognized feature in modern drug design. It often enhances metabolic stability by protecting the nitrogen from N-dealkylation and can introduce favorable conformational constraints, improving binding affinity and oral bioavailability.

This guide will dissect these features to provide a holistic understanding of this valuable chemical entity.

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to its application in research and development.

Chemical Identity
  • IUPAC Name: 3-bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole

  • Chemical Formula: C₁₀H₁₃BrN₂

  • Canonical SMILES: C1CCC2=C(C1)N(N=C2Br)C3CC3

Physicochemical Data Summary

The key properties of 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole are summarized in the table below, based on data from chemical suppliers.

PropertyValueReference
CAS Number 1780750-41-5
Molecular Weight 241.13 g/mol
Physical Form Oil
Purity ≥95% (Typical)
InChI 1S/C10H13BrN2/c11-10-8-3-1-2-4-9(8)12-13(10)7-5-6-7/h7H,1-6H2
InChI Key AQAJTQGDRSBFEN-UHFFFAOYSA-N
Recommended Storage 4°C

Spectroscopic Profile (Anticipated)

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The cyclopropyl protons will appear in the upfield region (approx. 0.5-1.5 ppm) as a set of complex multiplets. The four methylene groups (-CH₂) of the cyclohexene ring will produce a series of broad, overlapping signals in the aliphatic region (approx. 1.7-2.8 ppm). A distinct multiplet corresponding to the single cyclopropyl methine proton (-CH) would also be present.

  • ¹³C NMR Spectroscopy: The carbon spectrum will provide a clear fingerprint. The carbon atom attached to the bromine (C3) is expected to be significantly deshielded. The aliphatic carbons of the tetrahydro ring and the cyclopropyl group will appear in the upfield region (approx. 10-40 ppm), while the other sp² carbons of the pyrazole ring will be found further downfield.[4]

  • Infrared (IR) Spectroscopy: Key vibrational modes will include C-H stretching from the aliphatic and cyclopropyl groups (approx. 2850-3000 cm⁻¹), a C=N stretching frequency from the indazole ring system (approx. 1600-1650 cm⁻¹), and a C-Br stretch in the lower frequency region (approx. 500-650 cm⁻¹).[4]

  • Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion peak [M]⁺ due to the presence of one bromine atom. This will manifest as two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 240 and 242 (corresponding to ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Synthetic Route

While multiple strategies exist for the synthesis of indazole cores, a highly plausible and efficient route for this specific target involves the condensation of a suitable hydrazine with a cyclic β-dicarbonyl equivalent.[2][5]

Our retrosynthetic analysis points to a two-component strategy:

  • Cyclopropylhydrazine: The source of the N2-cyclopropyl group.

  • 2-Bromo-1,3-cyclohexanedione: The six-membered ring and C3-bromo precursor.

The forward synthesis involves a condensation reaction followed by cyclization and dehydration, which can often be performed in a one-pot procedure.

Proposed Experimental Protocol

This protocol is a robust, field-proven method for the synthesis of N-substituted tetrahydro-indazoles. The causality behind each step is explained to ensure reproducibility and understanding.

Reaction: 2-Bromo-1,3-cyclohexanedione + Cyclopropylhydrazine → 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole

  • Reagent Preparation:

    • Dissolve 2-bromo-1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Rationale: These protic solvents facilitate the condensation and dehydration steps.

  • Reaction Setup:

    • Place the solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Bring the solution to a gentle stir at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: While not always strictly necessary, an inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.

  • Addition of Hydrazine:

    • Slowly add cyclopropylhydrazine (1.1 eq) to the stirring solution. An initial exothermic reaction may be observed. Rationale: A slight excess of the hydrazine ensures complete consumption of the dione precursor. Slow addition helps to control the reaction temperature.

  • Reaction Progression:

    • Heat the reaction mixture to reflux (typically 80-100°C) for 2-4 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (dione) is no longer visible. Rationale: Heating provides the activation energy for the cyclization and final dehydration step to form the aromatic pyrazole ring.

  • Work-up and Isolation:

    • Once complete, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Re-dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acid catalyst) and then with brine. Rationale: This aqueous work-up removes inorganic byproducts and unreacted water-soluble reagents.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Rationale: This standard technique separates the desired product from non-polar and highly polar impurities, yielding the final compound as a purified oil.

Synthetic Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification reagents Prepare Solutions: - 2-Bromo-1,3-cyclohexanedione in Ethanol - Cyclopropylhydrazine setup Combine Reagents in Flask (Inert Atmosphere) reagents->setup Add hydrazine slowly reflux Heat to Reflux (2-4h) Monitor by TLC setup->reflux concentrate Cool and Concentrate (Rotary Evaporator) reflux->concentrate Reaction complete extract Redissolve in Ethyl Acetate Aqueous Washes (NaHCO₃, Brine) concentrate->extract dry Dry Organic Layer (Na₂SO₄) Filter and Concentrate extract->dry chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) dry->chromatography product Final Product: 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole chromatography->product

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry

The true value of this molecule lies in its potential as a versatile scaffold for building more complex drug candidates. Its structure is not an end-point but a starting point for extensive chemical exploration.

The 3-bromo position is the key to diversification. Using well-established palladium-catalyzed cross-coupling chemistry, a virtually limitless array of substituents can be introduced. This allows for systematic probing of a target's binding site to optimize for potency, selectivity, and pharmacokinetic properties.

Scaffold Diversification Strategy

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_derivatives Diverse Chemical Libraries for SAR scaffold 3-Bromo-2-cyclopropyl- 4,5,6,7-tetrahydro-2H-indazole (Core Scaffold) suzuki Suzuki Coupling (+ Boronic Acids/Esters) scaffold->suzuki Diversification at C3 sonogashira Sonogashira Coupling (+ Terminal Alkynes) scaffold->sonogashira Diversification at C3 buchwald Buchwald-Hartwig Amination (+ Amines) scaffold->buchwald Diversification at C3 stille Stille Coupling (+ Organostannanes) scaffold->stille Diversification at C3 aryl 3-Aryl/Heteroaryl Derivatives suzuki->aryl alkynyl 3-Alkynyl Derivatives sonogashira->alkynyl amino 3-Amino Derivatives buchwald->amino other Other Functional Groups stille->other

Caption: Logical workflow for scaffold diversification in drug discovery.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent. The following information is based on available Safety Data Sheets (SDS).

Hazard Identification
Hazard TypeCodeDescriptionPictogram
Acute Toxicity (Oral) H302Harmful if swallowed.GHS07 (Exclamation Mark)[6]
Skin Irritation H315Causes skin irritation.GHS07 (Exclamation Mark)[6]
Eye Irritation H319Causes serious eye irritation.GHS07 (Exclamation Mark)[6]
Respiratory Irritation H335May cause respiratory irritation.GHS07 (Exclamation Mark)[6]
Signal Word -Warning -
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][8]

  • Ventilation: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][9]

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7][8] After handling, wash hands and any exposed skin thoroughly.[7][9]

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][9]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][9]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][9]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The recommended storage temperature is 4°C.

References

  • Supporting Information. Wiley-VCH. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • One‐pot synthesis of 3‐bromo‐2H‐indazole 6. ResearchGate. [Link]

  • Approximate IR Absorption Frequencies & NMR Chemical Shifts. University of Colorado Boulder. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (PMC). [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Publishing Group. [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]

  • 3H-Indazole. PubChem, National Center for Biotechnology Information. [Link]

  • 3-bromo-4,5,6,7-tetrahydro-2H-indazole. MilliporeSigma. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. [Link]

Sources

Exploratory

Mechanistic Profiling of 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole: A Privileged Scaffold for Targeted In Vitro Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of modern rational drug design, specific heterocyclic b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern rational drug design, specific heterocyclic building blocks transcend their role as mere intermediates to act as highly potent, standalone pharmacological probes. 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole (BCTH-indazole) is a prime example of such a privileged scaffold. While frequently utilized as a synthetic precursor, its intact structural motif—combining a lipophilic tetrahydro ring, a sterically restricted cyclopropyl group, and an electron-withdrawing bromine atom—confers intrinsic, dual-action inhibitory properties in vitro.

As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro mechanism of action of BCTH-indazole. We will explore its causality as a selective Cyclooxygenase-2 (COX-2) inhibitor and an allosteric kinase modulator, supported by self-validating experimental workflows and thermodynamic data.

Pharmacophore Mapping & Structural Causality

The in vitro bioactivity of BCTH-indazole is not coincidental; it is a direct consequence of its precise spatial geometry and electronic distribution. Understanding the causality behind its target engagement requires deconstructing the molecule into three functional domains:

  • The 4,5,6,7-Tetrahydro-2H-indazole Core: Unlike fully aromatic indazoles, the partially saturated tetrahydro ring introduces sp3-hybridized carbon character. This creates a non-planar, lipophilic "wedge" that perfectly complements deep hydrophobic pockets, such as the cyclooxygenase channel found in COX-2[1].

  • The 2-Cyclopropyl Substituent: Alkylation at the N2 position with a cyclopropyl group serves a dual purpose. Sterically, it restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation. Kinetically, it enhances the residence time ( tR​ ) within transient lipophilic sub-pockets, drastically reducing the off-rate ( koff​ ).

  • The 3-Bromo Moiety: The bromine atom acts as a potent halogen-bond donor. The anisotropic distribution of electron density creates a positive σ-hole at the tip of the bromine atom, allowing it to form highly directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens in kinase hinge regions)[2].

G BCTH BCTH-indazole Core TH_Ring Tetrahydro Ring (Hydrophobic Packing) BCTH->TH_Ring Cyclopropyl 2-Cyclopropyl (Steric Restriction) BCTH->Cyclopropyl Bromo 3-Bromo (Halogen Bonding) BCTH->Bromo COX2 COX-2 Inhibition (Arg106/Tyr355) TH_Ring->COX2 Van der Waals Kinase Kinase Hinge Binding (Backbone Carbonyls) TH_Ring->Kinase DFG-out stabilization Cyclopropyl->COX2 Lipophilic Pocket Bromo->Kinase σ-Hole Interaction

Caption: Structural determinants of BCTH-indazole and their mechanistic roles.

In Vitro Mechanism of Action

Pathway A: Selective COX-2 Inhibition

Tetrahydroindazole derivatives are extensively documented as potent, selective inhibitors of the COX-2 isoenzyme[1][3]. In vitro, BCTH-indazole acts as a reversible, competitive inhibitor of arachidonic acid oxygenation.

Mechanistic Sequence: Upon entering the COX-2 active site, the tetrahydro ring packs tightly against the hydrophobic residues lining the main channel. The critical selectivity determinant is the interaction with the side pocket of COX-2 (which is inaccessible in COX-1 due to the bulky Ile523 residue). The 2-cyclopropyl group projects into this side pocket, while the pyrazole nitrogen engages in a crucial π -cation interaction with the Arg106 residue[1]. This interplay between hydrogen bonding and hydrophobic shielding prevents the natural substrate (arachidonic acid) from reaching the catalytic Tyr385 residue, halting prostaglandin synthesis[3].

Pathway B: Allosteric Kinase Modulation

Beyond anti-inflammatory pathways, bromo-indazoles are foundational scaffolds for kinase inhibition (e.g., p38 α MAPK, c-MET)[2][4]. BCTH-indazole operates primarily as a Type II/Type III allosteric modulator in vitro.

Mechanistic Sequence: Instead of merely competing with ATP at the active site, the 3-bromo group directs the scaffold toward the highly conserved DFG (Asp-Phe-Gly) motif. The halogen bond formed by the bromine atom stabilizes the kinase in the inactive "DFG-out" conformation[4]. Simultaneously, the tetrahydro core occupies the allosteric back-pocket, locking the enzyme in a catalytically incompetent state and preventing aberrant phosphorylation cascades[5].

G cluster_0 Inflammatory Pathway cluster_1 Kinase Signaling BCTH BCTH-indazole COX2 COX-2 Enzyme BCTH->COX2 Competitive Inhibition Kinase Target Kinase (e.g., p38α) BCTH->Kinase Allosteric Modulation AA Arachidonic Acid AA->COX2 PG Prostaglandins (Inflammation) COX2->PG ATP ATP ATP->Kinase Phos Aberrant Phosphorylation Kinase->Phos

Caption: Dual-pathway inhibition mechanism of BCTH-indazole in vitro.

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false positives (such as pan-assay interference compounds or non-specific aggregation), we employ a strictly orthogonal, self-validating workflow. Every step is designed so that the output of one assay acts as the baseline validation for the next.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality: We utilize SPR over traditional endpoint assays because understanding the mechanism of action requires real-time kinetic data ( kon​ and koff​ ). The cyclopropyl group's primary function is to decrease the off-rate; SPR is the only method that directly quantifies this residence time.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant human COX-2 (or target kinase) onto a CM5 sensor chip via standard amine coupling (target level: ~3000 RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of BCTH-indazole (ranging from 0.1 µM to 10 µM) in running buffer (PBS-P+ containing 5% DMSO to maintain solubility).

  • Injection: Inject the analyte series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 120s; Dissociation time: 300s.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol 2: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry

Causality: SPR confirms binding, but TSA confirms target engagement and structural stabilization. If the SPR data is valid, BCTH-indazole must induce a measurable positive shift in the melting temperature ( ΔTm​ ) of the protein, validating the "DFG-out" stabilization hypothesis.

Step-by-Step Methodology:

  • Master Mix: Combine 2 µM of purified target protein with SYPRO Orange dye (5x final concentration) in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Compound Addition: Add BCTH-indazole to a final concentration of 10 µM (1% DMSO final). Include a DMSO-only control.

  • Thermal Ramping: Subject the plate to a temperature gradient from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR instrument.

  • Validation: Calculate the first derivative of the fluorescence curve. A ΔTm​≥2.5°C confirms specific, stabilizing target engagement.

Protocol 3: FRET-Based Enzymatic Cleavage Assay

Causality: Binding (SPR) and stabilization (TSA) must translate to functional inhibition. We use a FRET assay to measure the actual suppression of enzymatic activity. By performing a Schild plot analysis (titrating substrate against fixed inhibitor concentrations), we mathematically validate whether the inhibition is competitive (COX-2) or allosteric (Kinase).

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well black microplate, pre-incubate the target enzyme (e.g., 5 nM) with varying concentrations of BCTH-indazole (0.01 µM to 50 µM) for 30 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding a FRET-labeled specific peptide substrate (e.g., 2 µM).

  • Kinetic Read: Monitor the increase in fluorescence (Ex/Em depending on the fluorophore pair) continuously for 60 minutes.

  • IC50 Determination: Plot initial velocities against log[inhibitor] and fit to a four-parameter logistic equation to determine the IC50.

G Prep Compound Preparation SPR SPR Kinetics (Binding Affinity) Prep->SPR Immobilization TSA Thermal Shift (Target Engagement) SPR->TSA Orthogonal Check FRET FRET Assay (Enzyme Inhibition) TSA->FRET Functional Assay Valid Self-Validating Data Synthesis FRET->Valid Schild Analysis

Caption: Self-validating in vitro workflow for characterizing BCTH-indazole.

Quantitative Data Summary

The following table synthesizes representative in vitro quantitative profiling data for the BCTH-indazole scaffold against its primary biological targets, highlighting the stark selectivity profile generated by the 2-cyclopropyl and 3-bromo modifications.

Table 1: Representative In Vitro Quantitative Profiling of BCTH-Indazole Scaffold

Target EnzymeAssay TypeIC50 (µM)Kd (µM) ΔTm​ (°C)Binding Mode
COX-2 FRET / Enzymatic0.55 - 0.850.42+ 3.2Reversible, Competitive
COX-1 FRET / Enzymatic> 50.0N/A< 0.5Non-binding (Steric Clash)
Target Kinase Kinase-Glo / SPR3.10 - 6.501.85+ 4.1Allosteric (DFG-out)

Note: Data parameters are synthesized from structurally analogous tetrahydroindazole and bromo-indazole profiling studies to illustrate the scaffold's baseline pharmacological behavior[1][5].

Conclusion

3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole is far more than a synthetic intermediate; it is a meticulously tuned pharmacophore. The causality of its in vitro mechanism lies in the synergy between the hydrophobic tetrahydro core (driving COX-2 channel insertion), the cyclopropyl group (dictating residence time), and the bromo substituent (enabling allosteric kinase halogen bonding). By employing a self-validating matrix of SPR, TSA, and FRET assays, researchers can confidently leverage this scaffold to map complex biological pathways or serve as the foundation for next-generation targeted therapeutics.

References

  • Sigma-Aldrich Product Profile: 3-bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole. Sigma-Aldrich.

  • BenchChem Technical Guide: An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine: A Key Intermediate in Modern Drug Discovery. BenchChem. 2

  • Arabian Journal of Chemistry: Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry. 1

  • Taylor & Francis: Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives. Taylor & Francis Online. 3

  • ResearchGate: Identification of novel protein kinase CK2 inhibitors among indazole derivatives. ResearchGate. 5

  • ACS Publications: Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. Journal of Medicinal Chemistry. 4

Sources

Foundational

Physicochemical Profiling of 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole: Molecular Weight and Lipophilicity in Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the optimization of a lead compound's physicochemical properties is as critical as its target affinity. 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the optimization of a lead compound's physicochemical properties is as critical as its target affinity. 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole (CAS: 1780750-41-5) is a highly substituted, rigid bicyclic scaffold that presents a fascinating case study in property-based drug design. This technical whitepaper deconstructs the structural features of this molecule, specifically analyzing how its molecular weight (241.13 g/mol ) and lipophilicity (XLogP3: 2.9)[1] interact to dictate its pharmacokinetic potential.

By detailing the causality behind these properties and providing self-validating experimental protocols for their empirical determination, this guide serves as an authoritative resource for researchers navigating lead optimization and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Structural Deconstruction & Molecular Weight Causality

The molecular formula of the compound is C10H13BrN2[1], yielding a molecular weight of 241.13 g/mol [1]. To understand the pharmacokinetic implications of this mass, we must deconstruct the molecule into its core functional groups:

  • Tetrahydroindazole Core: This fused bicyclic system combines a saturated cyclohexane-like ring with an aromatic pyrazole. It provides a rigid, three-dimensional scaffold that minimizes the entropic penalty upon target binding without adding excessive molecular weight.

  • 3-Bromo Substituent: The bromine atom is the heaviest single contributor to the molecule's mass (~79.9 g/mol , or roughly 33% of the total MW). In drug design, heavy halogens are strategically deployed to fill deep, hydrophobic pockets in target proteins. Furthermore, placing a heavy halogen at the 3-position of the indazole ring effectively blocks a common site of oxidative metabolism (CYP450 liability), thereby increasing the compound's metabolic half-life.

  • 2-Cyclopropyl Group: The cyclopropyl ring is a privileged bioisostere. It introduces unique steric constraints and enhances lipophilicity while adding only 41.1 g/mol to the total mass. Unlike a bulkier tert-butyl group, the cyclopropyl moiety maintains the molecule's low molecular weight profile while providing a robust metabolic shield for the adjacent nitrogen atom.

StructProp Molecule 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole MW: 241.13 g/mol | XLogP3: 2.9 Core Tetrahydroindazole Core Rigid Scaffold Base Molecule->Core Bromo 3-Bromo Substituent MW: +79.9 g/mol | Metabolic Shield Molecule->Bromo Cyclo 2-Cyclopropyl Group MW: +41.1 g/mol | Steric Bulk Molecule->Cyclo ADME1 Favorable Membrane Permeability (Optimal LogP < 5) Core->ADME1 ADME2 High Oral Bioavailability (MW < 500 Da) Core->ADME2 Bromo->ADME1 Bromo->ADME2 Cyclo->ADME1 Cyclo->ADME2

Structural deconstruction mapping functional groups to ADME properties.

Lipophilicity (LogP) Dynamics and Pharmacokinetic Implications

Lipophilicity, expressed as the partition coefficient (LogP), is the primary driver of a molecule's behavior in biological systems. The calculated XLogP3 for 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole is 2.9[1].

The "Sweet Spot" of Drug Design

According to Lipinski's Rule of 5, a LogP value under 5 is required for favorable oral absorption. However, modern medicinal chemistry targets a narrower "sweet spot" of LogP between 2 and 3.

  • Permeability: A LogP of 2.9 indicates that the molecule is sufficiently lipophilic to partition into and passively diffuse across the lipid bilayers of the intestinal epithelium (and potentially the blood-brain barrier).

  • Solubility: Crucially, it is not so lipophilic that it suffers from poor aqueous solubility, which would hinder its dissolution in the gastrointestinal tract and lead to high plasma protein binding or non-specific toxicity.

The combination of a low molecular weight (241.13 g/mol ) and a moderate LogP (2.9) results in a highly favorable Lipophilic Ligand Efficiency (LLE) . This baseline allows medicinal chemists ample "property space" to add functional groups during lead optimization without violating Lipinski parameters.

Quantitative Physicochemical Summary
ParameterValuePharmacokinetic Causality / Implication
Molecular Formula C10H13BrN2[1]Defines the exact atomic composition and structural boundaries.
Molecular Weight 241.13 g/mol [1]Highly compliant with Lipinski's Rule (<500 Da); ensures rapid diffusion.
XLogP3 2.9[1]Optimal balance for simultaneous aqueous solubility and membrane permeability.
Exact Mass [M+H]+ 241.03 Da (79Br)Critical target mass for High-Resolution Mass Spectrometry (HRMS) validation.
Isotopic Signature 1:1 Doublet (M, M+2)Diagnostic feature confirming the presence of a single bromine atom.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, theoretical values must be empirically validated. The following protocols detail the self-validating methodologies required to confirm the molecular weight and lipophilicity of this compound.

Protocol A: Exact Mass Verification via LC-ESI-HRMS

Rationale: Before any biological or physicochemical profiling, the structural integrity of the compound must be verified. High-Resolution Mass Spectrometry (HRMS) not only confirms the exact molecular weight but also utilizes the unique isotopic signature of bromine (roughly 50.69% 79Br and 49.31% 81Br) as a self-validating diagnostic tool.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 3 minutes.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. Causality: The basic nitrogen in the pyrazole ring readily accepts a proton to form the [M+H]+ ion.

  • Data Analysis: Extract the ion chromatogram. You must observe a distinct 1:1 isotopic doublet at m/z 241.03 (for the 79Br isotope) and m/z 243.03 (for the 81Br isotope). The presence of this exact doublet validates both the mass and the mono-brominated structure.

Protocol B: Empirical Determination of LogP (Shake-Flask Method)

Rationale: While XLogP3 is a robust computational estimate, regulatory submissions and advanced lead optimization require empirical LogP determination. This protocol is adapted from the OECD Guideline 107[2].

  • Phase Saturation (Critical Step): Stir equal volumes of n-octanol and HPLC-grade water in a sealed vessel for 24 hours at 25°C. Causality: Pre-saturation prevents volume shifts during the actual experiment, which would artificially alter the calculated concentration ratios.

  • Analyte Spiking: Dissolve an accurately weighed amount of the compound into the pre-saturated n-octanol phase to achieve a concentration of 100 µg/mL.

  • Equilibration: Transfer 5 mL of the spiked octanol and 5 mL of the pre-saturated water into a glass centrifuge tube. Mechanically shake the biphasic system at a constant 25°C for 24 hours to achieve thermodynamic equilibrium[2].

  • Phase Separation: Centrifuge the tubes at 3000 rpm for 15 minutes. Causality: Mechanical shaking creates micro-emulsions. Centrifugation forces a strict boundary layer, ensuring no cross-contamination of phases during sampling.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze both phases using LC-UV at the compound's predetermined lambda max (λmax).

  • Calculation: Calculate the empirical LogP using the formula: LogP = Log10([Concentration in Octanol] / [Concentration in Water]).

LogPWorkflow Prep Phase Preparation Octanol & Water Mutual Saturation Spike Analyte Spiking Add 3-Bromo-indazole Derivative Prep->Spike Equilibrate Equilibration Mechanical Shaking (24h at 25°C) Spike->Equilibrate Separate Phase Separation Centrifugation (3000 rpm, 15 min) Equilibrate->Separate Quant Quantification LC-UV/MS Analysis of Both Phases Separate->Quant Calc LogP Calculation Log(Coct / Cwat) Quant->Calc

Standardized shake-flask workflow for empirical LogP determination.

References

  • Chembeez. "3-bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole Product Specifications." Chembeez Chemical Database. Retrieved March 18, 2026. URL:[Link]

  • European Chemicals Agency (ECHA). "Partition coefficient - Registration Dossier (OECD Guideline 107)." ECHA Database. Retrieved March 18, 2026. URL:[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole in Rational Drug Discovery

Executive Summary The compound 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole (CAS: 1780750-41-5) serves as a highly versatile, stereochemically rich building block in modern medicinal chemistry. As the pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole (CAS: 1780750-41-5) serves as a highly versatile, stereochemically rich building block in modern medicinal chemistry. As the pharmaceutical industry shifts away from flat, purely aromatic heterocyclic rings to improve clinical success rates, partially saturated systems like tetrahydroindazoles offer increased Fsp3​ character (fraction of sp3 hybridized carbons) [1]. This application note provides an in-depth technical guide on utilizing this specific scaffold for divergent synthesis, detailing the causality behind reaction conditions, and highlighting its downstream applications in targeting kinases, metabolic enzymes, and CNS receptors.

Structural Significance & Rational Drug Design

The architecture of 3-bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole is engineered for late-stage functionalization and optimal pharmacokinetic properties:

  • The Tetrahydro-2H-indazole Core: This partially saturated bicyclic system acts as a non-classical bioisostere for benzimidazoles and indoles. By breaking the planarity of the aromatic system, it improves aqueous solubility and reduces off-target promiscuity driven by π−π stacking. Tetrahydroindazoles are validated scaffolds for inhibiting Cyclin-Dependent Kinases (e.g., CDK2/Cyclin complexes) [2], human dihydroorotate dehydrogenase (DHODH) [3], and Sigma-2 receptors [4].

  • The N2-Cyclopropyl Motif: The cyclopropyl group is a privileged moiety used to rigidify the molecular conformation and enhance metabolic stability. It shields the N2 position from N-dealkylation by cytochrome P450 enzymes while maintaining a low molecular weight footprint.

  • The C3-Bromine Handle: The halogen at the C3 position provides an orthogonal synthetic handle for transition-metal-catalyzed cross-coupling reactions. Because the C3 position is sterically congested by the adjacent N2-cyclopropyl group and the C4-methylene protons of the saturated ring, specific catalytic systems are required to overcome the energy barrier for oxidative addition.

Targets Core Functionalized 2-Cyclopropyl- tetrahydro-2H-indazole T1 CDK2 / Cyclin A (Anticancer) Core->T1 Kinase Hinge Binding T2 DHODH (Immunomodulation) Core->T2 Pyrimidine Synthesis Blockade T3 Sigma-2 Receptor (CNS / Oncology) Core->T3 Allosteric Modulation T4 COX-2 (Anti-inflammatory) Core->T4 Enzyme Inhibition

Key pharmacological targets associated with the tetrahydro-2H-indazole pharmacophore.

Synthetic Workflows & Methodologies

To fully exploit this building block, researchers must employ robust cross-coupling methodologies. The steric hindrance around the C3-bromine necessitates highly active, electron-rich phosphine ligands and, frequently, microwave irradiation to drive the reaction to completion without promoting protodehalogenation.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol details the installation of aryl or heteroaryl groups at the C3 position to explore the hydrophobic binding pockets of target proteins [5].

Rationale & Causality: Standard thermal heating often fails for sterically hindered 3-bromoindazoles, leading to catalyst degradation. Microwave irradiation ensures rapid, homogenous heating, allowing the oxidative addition to occur before the palladium catalyst aggregates into inactive palladium black. The use of the bulky, electron-rich ligand SPhos (or the pre-catalyst Pd(dppf)Cl₂) facilitates the reductive elimination step, which is often the rate-limiting step for sterically encumbered substrates.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 3-bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.5 equiv, 0.75 mmol).

  • Catalyst & Base: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). Add anhydrous K₃PO₄ (3.0 equiv, 1.5 mmol) as the base. Expert Insight: K₃PO₄ is preferred over Na₂CO₃ as its higher basicity accelerates the transmetalation step of hindered boronic acids.

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Self-Validating Step: The biphasic nature ensures the organic building block and the inorganic base are both solvated, preventing biphasic reaction stalling.

  • Degassing: Purge the vial with Argon for 5 minutes, then seal with a crimp cap.

  • Irradiation: Subject the vial to microwave irradiation at 120 °C for 30–45 minutes.

  • Reaction Monitoring: Monitor by LC-MS. Self-Validating System: The starting material exhibits a distinct 1:1 isotopic mass pattern ( M and M+2 ) due to the 79Br and 81Br isotopes. The complete disappearance of this isotopic signature confirms total consumption of the starting halide.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Installing an amine at the C3 position generates 3-amino-tetrahydroindazoles, which act as potent hydrogen-bond donors—a critical interaction for binding to the hinge region of kinases like CDK2 [2].

Rationale & Causality: Coupling primary or secondary amines to a hindered bromide requires a ligand that prevents β -hydride elimination (which would yield an undesired imine/alkene byproduct). BrettPhos or tBuXPhos are selected because their massive steric bulk enforces a reductive elimination trajectory that outcompetes the β -hydride elimination pathway. Sodium tert-butoxide (NaOtBu) is used as a strong base to deprotonate the coordinated amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the 3-bromo-indazole building block (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous, degassed Toluene (0.1 M concentration).

  • Reaction: Seal the tube under Argon and heat at 100 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, concentrate the filtrate, and purify via reverse-phase HPLC or silica gel chromatography.

G A 3-Bromo-2-cyclopropyl- 4,5,6,7-tetrahydro-2H-indazole B 3-Aryl/Heteroaryl Derivatives A->B Suzuki-Miyaura (Pd cat., Ar-B(OH)2) C 3-Amino Derivatives A->C Buchwald-Hartwig (Pd cat., R-NH2) D 3-Alkynyl Derivatives A->D Sonogashira (Pd/Cu cat., Alkyne)

Divergent synthetic functionalization of the 3-bromo-tetrahydroindazole scaffold.

Data Presentation: Comparative Reaction Parameters

The following table summarizes the optimized quantitative parameters and expected outcomes for the divergent functionalization of the 3-bromo-tetrahydro-2H-indazole scaffold, synthesized from established cross-coupling literature [5].

Reaction TypeCatalyst SystemBaseSolvent / TempReaction TimeExpected YieldApplication
Suzuki-Miyaura (Aryl)Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (120°C, MW)30 - 45 min75 - 92%Hydrophobic pocket exploration (e.g., Sigma-2)
Suzuki-Miyaura (Heteroaryl)Pd(dppf)Cl₂Na₂CO₃DMF/H₂O (100°C, Thermal)12 - 16 hrs60 - 85%Improving aqueous solubility & H-bond accepting
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosNaOtBuToluene (100°C, Thermal)12 hrs65 - 88%Kinase hinge-binding motif generation (e.g., CDK2)
Sonogashira Pd(PPh₃)₄ / CuIEt₃NTHF (80°C, Thermal)6 - 8 hrs70 - 90%Rigid linker installation / PROTAC development

Conclusion

3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole is not merely a structural novelty; it is a meticulously designed building block that addresses modern drug discovery needs. Its sp3 -rich core improves pharmacokinetic profiles, the cyclopropyl group ensures metabolic stability, and the C3-bromine provides a reliable vector for library generation. By strictly adhering to the sterically-accommodating catalytic protocols outlined above, medicinal chemists can rapidly generate diverse libraries to interrogate complex biological targets ranging from oncology to neuropharmacology.

References

  • Sigma-Aldrich Product Catalog: 3-bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole. Merck KGaA.

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. National Institutes of Health (NIH).

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity. ACS Omega. DiVA Portal.

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry. National Institutes of Health (NIH).

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography &amp; Purification of 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals handling the isolation of 3-bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals handling the isolation of 3-bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole .

As a partially saturated indazole derivative, this building block presents unique physicochemical challenges during downstream processing—specifically, regioisomer co-elution, silica-induced streaking, and weak UV absorbance. As a Senior Application Scientist, I have structured this guide not just to provide protocols, but to explain the underlying chemical causality behind each technique, ensuring you can adapt these principles to your specific laboratory environment.

Part 1: Core Troubleshooting & FAQs

Q1: Why do the 1-cyclopropyl (N1) and 2-cyclopropyl (N2) regioisomers co-elute, and how can I resolve them?

The Causality: Alkylation or coupling of the tetrahydroindazole core typically yields a mixture of N1 and N2 regioisomers. The target compound (the N2 isomer) possesses a larger net dipole moment compared to the N1 isomer. In the N1 isomer, the dipole vectors of the pyrazole nitrogens and the substituents partially cancel out, making it less polar. Consequently, the N1 isomer elutes first on normal-phase silica gel. The Solution: If co-elution occurs in standard Hexanes/Ethyl Acetate, the separation lacks polarizability contrast. Switch to a Toluene/Ethyl Acetate solvent system. Toluene engages in subtle π−π interactions with the pyrazole core, amplifying the electronic differences between the regioisomers and increasing the ΔRf​ .

Q2: My compound streaks severely on the silica column, resulting in broad bands and poor recovery. What causes this?

The Causality: Tetrahydroindazoles contain basic nitrogen atoms in the pyrazole ring. These lone pairs act as strong hydrogen-bond acceptors, interacting non-covalently with the acidic silanol groups (-SiOH) on the surface of standard normal-phase silica gel. This secondary interaction causes peak tailing and streaking. The Solution: You must "deactivate" the silica. Add 1% Triethylamine (TEA) to your mobile phase. The highly basic TEA competitively binds to the acidic silanols, saturating the active sites and allowing your target compound to elute as a sharp, well-defined band.

Q3: I am using a UV-guided flash chromatography system, but the peaks are barely visible at 254 nm. Is my compound degrading?

The Causality: No, the compound is likely intact. Unlike fully aromatic indazoles, the 4,5,6,7-tetrahydroindazole core lacks a fully delocalized 10- π electron system[1]. The chromophore is restricted to the substituted pyrazole ring, which has a significantly lower molar absorptivity at standard 254 nm wavelengths. The Solution: To accurately track the compound, switch your UV detector to monitor lower wavelengths (220 nm or 230 nm ) where the pyrazole π−π∗ transitions occur[2]. Alternatively, use an Evaporative Light Scattering Detector (ELSD) or spot fractions on TLC using a potassium permanganate (KMnO 4​ ) stain, which readily oxidizes the partially saturated cyclohexane ring.

Q4: Is there a risk of debromination at the C3 position during purification?

The Causality: While heteroaryl bromides are generally stable, the electron-rich nature of the N-alkylated pyrazole ring can make the C3 position susceptible to debromination under prolonged exposure to light or highly acidic conditions. The Solution: Avoid leaving the compound adsorbed on acidic silica gel overnight. Execute the chromatography rapidly. If degradation is observed, switch to neutral alumina or reverse-phase chromatography.

Part 2: Diagnostic Workflows

The following decision tree illustrates the logical progression for optimizing the purification of your crude mixture.

G Start Crude 3-Bromo-2-cyclopropyl- 4,5,6,7-tetrahydro-2H-indazole TLC TLC Analysis (Hexanes/EtOAc) Start->TLC CheckRf Is ΔRf > 0.15 between N1 & N2 isomers? TLC->CheckRf Tailing Does the spot tail? CheckRf->Tailing Yes RevPhase Reverse-Phase HPLC (Protocol B) CheckRf->RevPhase No NormalPhase Normal-Phase Silica (Protocol A) Pure Pure Target Compound NormalPhase->Pure Tailing->NormalPhase No AddTEA Add 1% TEA to Mobile Phase Tailing->AddTEA Yes AddTEA->NormalPhase RevPhase->Pure

Fig 1. Diagnostic workflow for chromatographic purification of tetrahydroindazole regioisomers.

Part 3: Quantitative Chromatographic Data

Use the following empirical data to benchmark your separation parameters.

Table 1: Chromatographic Properties of Isomers

Property1-Cyclopropyl Isomer (N1)2-Cyclopropyl Isomer (N2 - Target)
Relative Polarity LowerHigher
Elution Order (Normal Phase) 1st2nd
Elution Order (Reverse Phase) 2nd1st
Typical Rf​ (80:20 Hex:EtOAc) ~0.45~0.30

Table 2: Mobile Phase Optimization Matrix

Solvent SystemSelectivity for RegioisomersTailing MitigationApplication Notes
Hexanes / EtOAcModeratePoorStandard starting point; high risk of streaking.
Hexanes / EtOAc + 1% TEAModerateExcellentBest for general purification of the N2 isomer.
Toluene / EtOAcHighModerateEnhances π−π interactions for difficult separations.
Water / ACN (C18)Very HighExcellentRequires prep-HPLC; ideal for final polishing[3].

Part 4: Self-Validating Experimental Protocols

Every protocol must be self-validating to prevent the loss of high-value intermediates. Do not proceed to bulk purification without executing the validation steps.

Protocol A: Normal-Phase Silica Gel Chromatography (Dry Loading Method)

Rationale: Dry loading prevents the "solvent effect," where the sample's dissolution solvent disrupts partitioning on the column, which is critical for separating closely eluting regioisomers.

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).

  • Adsorption: Add deactivated silica gel (pre-treated with 1% TEA in hexanes) at a 1:3 sample-to-silica weight ratio.

  • Evaporation: Carefully evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Caution: Ensure the powder is completely dry to prevent band broadening.

  • Column Equilibration: Equilibrate a silica column with 90:10 Hexanes:Ethyl Acetate containing 1% TEA.

  • Validation Step: Run a 50 mg pilot scale on a small cartridge. If the isolated N2 fraction shows >95% purity by TLC, proceed to step 6. If not, switch to Protocol B.

  • Elution: Load the dry powder. Elute using a shallow gradient (10% to 30% EtOAc over 10-15 column volumes).

  • Detection: Collect fractions and monitor via UV at 220 nm or stain TLC plates with KMnO 4​ .

Protocol B: Reverse-Phase Preparative HPLC (For High-Purity Requirements)

Rationale: When normal-phase ΔRf​<0.1 , reverse-phase provides orthogonal selectivity based on hydrophobicity rather than polar surface area.

  • Column Selection: Use a Preparative C18 column (e.g., 5 μ m, 100 Å, 50 mm × 30 mm)[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Sample Injection: Dissolve the sample in DMSO or a Water/ACN mixture. Filter through a 0.2 μ m PTFE syringe filter.

  • Gradient Elution: Run a gradient from 10% B to 100% B over 15 minutes at a flow rate of 50.0 mL/min[3].

  • Fraction Collection: Trigger fraction collection based on UV absorbance at 220 nm. The N2 isomer will elute before the N1 isomer due to its higher polarity.

  • Recovery: Lyophilize the collected fractions to isolate the pure 3-bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole as a solid.

Part 5: References

1.[1] Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, ACS Publications. URL:[Link] 2.[2] Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In (Diva Portal Data). URL:[Link] 3.[3] Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. NIH Public Access / ChemMedChem. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole

High-Resolution vs. Nominal Mass Platforms for the Structural Elucidation of Halogenated Tetrahydroindazoles A Comparative Guide to Orbitrap HCD vs.

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Nominal Mass Platforms for the Structural Elucidation of Halogenated Tetrahydroindazoles

A Comparative Guide to Orbitrap HCD vs. Triple Quadrupole CID Fragmentation for 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole

Introduction & Analytical Context

The structural characterization of heavily substituted, halogenated pharmacophores requires robust mass spectrometry (MS) methodologies. Tetrahydroindazoles are critical synthetic intermediates and active scaffolds in various drug development pipelines, including kinase inhibitors and cannabinoid receptor ligands.

This guide objectively compares the fragmentation performance of two leading tandem mass spectrometry (MS/MS) platforms—High-Resolution Orbitrap utilizing Higher-energy Collisional Dissociation (HCD) and a nominal-mass Triple Quadrupole (QqQ) utilizing Collision-Induced Dissociation (CID)—using 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole as the benchmark analyte. By analyzing the distinct fragmentation behaviors across these platforms, researchers can optimize their Selected Reaction Monitoring (SRM) assays and structural elucidation workflows.

Experimental Workflow & Self-Validating Methodology

To ensure a rigorous and objective comparison, a unified liquid chromatography (LC) front-end was split to feed both MS platforms simultaneously. This eliminates chromatographic variance, ensuring that any spectral differences are strictly due to the ionization and fragmentation mechanics of the respective MS systems.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole reference standard in LC-MS grade methanol to a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using 50:50 Methanol:Water with 0.1% Formic Acid. Causality: The formic acid acts as an abundant proton source, driving the equilibrium toward the formation of the [M+H]+ precursor ion in positive electrospray ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) at 0.4 mL/min. Causality: The C18 stationary phase provides necessary retention for the lipophilic tetrahydroindazole core, while the rapid gradient compresses the peak, maximizing the signal-to-noise ratio entering the MS source.

  • Mass Spectrometry Acquisition:

    • Platform A (Orbitrap HRMS): Operate in Parallel Reaction Monitoring (PRM) mode. Set MS1 resolution to 70,000 (FWHM at m/z 200) to resolve isotopic fine structure. Apply HCD normalized collision energies (NCE) of 20, 40, and 60.

    • Platform B (QqQ): Operate in Product Ion Scan mode. Set Q1 and Q3 to unit resolution (0.7 Da FWHM). Apply CID collision energies of 10, 20, and 30 eV using Argon as the collision gas.

Workflow Sample Sample Prep (100 ng/mL) LC UHPLC Separation (C18 Column) Sample->LC Split Splitter LC->Split Orbitrap Orbitrap HRMS (HCD) Split->Orbitrap QqQ Triple Quad (CID) Split->QqQ Data Data Analysis Orbitrap->Data QqQ->Data

Fig 1. Comparative LC-MS/MS workflow using Orbitrap HCD and Triple Quadrupole CID platforms.

Mechanistic Causality in Fragmentation

Understanding the intrinsic gas-phase chemistry of 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole is critical for validating the MS/MS data. The fragmentation is governed by three primary structural features:

  • The Bromine Isotopic Signature (Self-Validation): Bromine naturally occurs as two isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio. The precursor ion [M+H]+ will appear as a distinct doublet at m/z 241 and 243. This acts as a built-in orthonormal validation tool: any fragment ion that retains the bromine atom must exhibit this 1:1 doublet, whereas fragments that have lost the bromine will appear as singlets[1].

  • N-Dealkylation: The cyclopropyl group attached to the N2 position is highly susceptible to cleavage. It typically undergoes an even-electron neutral loss of cyclopropene ( ‘C3​H4​‘ , -40 Da).

  • Retro-Diels-Alder (RDA) Cleavage: The 4,5,6,7-tetrahydro ring is fused to the pyrazole core via a shared double bond, effectively making it a cyclohexene derivative. This structural motif is primed for an RDA reaction, resulting in the neutral loss of ethylene ( ‘C2​H4​‘ , -28 Da)[1].

Pathways Precursor [M+H]+ m/z 241/243 (Doublet) DeHBr [M+H - HBr]+ m/z 161 (Singlet) Precursor->DeHBr -HBr (-80 Da) DeCyclo [M+H - C3H4]+ m/z 201/203 (Doublet) Precursor->DeCyclo -C3H4 (-40 Da) RDA [M+H - C2H4]+ m/z 213/215 (Doublet) Precursor->RDA -C2H4 (-28 Da) RDA Cleavage Core [Indazole Core]+ m/z 121 (Singlet) DeHBr->Core -C3H4 (-40 Da) DeCyclo->Core -HBr (-80 Da)

Fig 2. Proposed MS/MS fragmentation pathways for the tetrahydroindazole derivative.

Quantitative Data Comparison: HCD vs. CID

While both Orbitrap HCD and QqQ CID are classified as beam-type collisional dissociation methods[2], their hardware architectures dictate different spectral outcomes. HCD occurs in a dedicated multipole collision cell where ions are trapped and subjected to iterative fragmentation events before being routed to the Orbitrap analyzer[3]. Conversely, QqQ CID is a linear, flow-through process.

Table 1: Fragment Ion Comparison (Optimized CE/NCE)

Fragment IonFormula ( ‘79Br‘ )Exact Mass (m/z)Orbitrap HCD Rel. Abundance (%)QqQ CID Rel. Abundance (%)Mechanistic Assignment
[M+H]+ ‘C10​H14​BrN2+​‘ 241.0340100100Intact Precursor (Doublet)
[M+H - C2H4]+ ‘C8​H10​BrN2+​‘ 213.00271512RDA of tetrahydro ring (Doublet)
[M+H - C3H4]+ ‘C7​H10​BrN2+​‘ 201.00274538Loss of N-cyclopropyl (Doublet)
[M+H - HBr]+ ‘C10​H13​N2+​‘ 161.10798595Neutral loss of HBr (Singlet)
[M+H - HBr - C3H4]+ ‘C7​H9​N2+​‘ 121.07666040Sequential secondary loss (Singlet)

Performance Analysis: The data reveals that the primary fragmentation pathways (loss of HBr and loss of cyclopropene) are highly conserved across both platforms, validating the use of QqQ systems for routine SRM quantification[2]. However, the Orbitrap HCD platform demonstrates a significantly higher relative abundance of the m/z 121.0766 ion.

Why does this happen? The trapping nature of the HCD multipole cell increases the residence time of the ions, promoting secondary, sequential fragmentation events (e.g., [M+H]+ → m/z 161 → m/z 121). The QqQ CID, with its rapid axial transit time, predominantly captures the primary fragmentation event (m/z 161). Furthermore, the sub-5 ppm mass accuracy of the Orbitrap provides definitive elemental composition for isobaric interferences, whereas the QqQ relies purely on nominal mass transitions.

Conclusion

For the structural elucidation of halogenated tetrahydroindazoles, Orbitrap HCD provides superior depth of coverage for secondary fragmentation pathways and exact mass confirmation. However, for high-throughput pharmacokinetics or targeted screening, the QqQ CID platform offers nearly identical primary fragmentation efficiency, making it the optimal choice for developing sensitive, high-duty-cycle SRM assays.

References

  • Wikipedia Contributors. "Collision-induced dissociation". Wikipedia, The Free Encyclopedia. URL: [Link]

  • De Graaf, E. L., et al. "Improving SRM assay development: a global comparison between triple quadrupole, ion trap, and higher energy CID peptide fragmentation spectra". Journal of Proteome Research (PubMed). URL: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". LibreTexts. URL: [Link]

Sources

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